2-Acetyl-4-methoxyphenyl 4-nitrobenzoate
Description
2-Acetyl-4-methoxyphenyl 4-nitrobenzoate is an aromatic ester characterized by a 4-nitrobenzoate backbone esterified with a substituted phenyl group. The phenyl ring features a methoxy group at the 4-position and an acetyl group at the 2-position.
Properties
Molecular Formula |
C16H13NO6 |
|---|---|
Molecular Weight |
315.28g/mol |
IUPAC Name |
(2-acetyl-4-methoxyphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C16H13NO6/c1-10(18)14-9-13(22-2)7-8-15(14)23-16(19)11-3-5-12(6-4-11)17(20)21/h3-9H,1-2H3 |
InChI Key |
KTCOUODRODBJSP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Physicochemical Properties (Hypothetical Data Based on Analogues):
- Molecular Formula: Likely C₁₆H₁₃NO₆ (based on structural analogy to ).
- Molecular Weight : ~315.28 g/mol.
- logP : Estimated ~3.0–3.8 (comparable to 2-acetyl-4-methylphenyl 4-nitrobenzoate, logP = 3.065 ).
- Hydrogen Bond Acceptors : ~9 (similar to ).
- Polar Surface Area : ~70–80 Ų (indicative of moderate polarity due to nitro and ester groups).
Comparison with Similar Compounds
Below is a systematic comparison with structurally related 4-nitrobenzoate derivatives, focusing on substituent effects, physicochemical properties, and functional applications.
Structural Analogues and Their Properties
Substituent Effects on Physicochemical Properties
- logP Trends : Bulky/electron-withdrawing groups (e.g., nitro, acetyl) increase logP. For example:
- Hydrogen Bonding : The target compound’s acetyl and methoxy groups increase hydrogen bond acceptors (9 vs. 7 in 4-chlorophenyl analogue ), enhancing solubility in polar solvents.
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